N-((3,5-Dimethylisoxazol-4-yl)methyl)ethanamine
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Overview
Description
Preparation Methods
The synthesis of N-((3,5-Dimethylisoxazol-4-yl)methyl)ethanamine involves several steps. One common method includes the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . This reaction typically occurs under mild basic conditions, such as using sodium bicarbonate at ambient temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-((3,5-Dimethylisoxazol-4-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-((3,5-Dimethylisoxazol-4-yl)methyl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((3,5-Dimethylisoxazol-4-yl)methyl)ethanamine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of bromodomain-containing proteins like BRD4, which play a crucial role in regulating gene expression . By binding to these proteins, the compound can modulate the expression of genes involved in cell proliferation and survival, making it a potential therapeutic agent in cancer treatment .
Comparison with Similar Compounds
N-((3,5-Dimethylisoxazol-4-yl)methyl)ethanamine can be compared to other similar compounds, such as:
3,5-Dimethylisoxazole: This compound shares the isoxazole core but lacks the ethanamine group, resulting in different biological activities.
4-Phenylisoxazole: Another isoxazole derivative with distinct chemical properties and applications.
N-((3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A more complex derivative that has shown potent inhibitory effects on BRD4 and potential anti-cancer activity.
This compound stands out due to its unique combination of the isoxazole and ethanamine groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H14N2O/c1-4-9-5-8-6(2)10-11-7(8)3/h9H,4-5H2,1-3H3 |
InChI Key |
CIDVDFALBKHEFM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(ON=C1C)C |
Origin of Product |
United States |
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